molecular formula C9H9F2IO B1435955 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene CAS No. 1863650-70-7

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene

Cat. No.: B1435955
CAS No.: 1863650-70-7
M. Wt: 298.07 g/mol
InChI Key: CJLRLQMEJLCISR-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene is an organic compound characterized by the presence of a difluoroethoxy group, an iodine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodo-2-methylphenol with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., 4-(2,2-Difluoroethoxy)-2-methylbenzenamine).

    Oxidation: 4-(2,2-Difluoroethoxy)-2-methylbenzoic acid.

    Reduction: 4-(2,2-Difluoroethoxy)-2-methylbenzene.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene depends on its specific application In chemical reactions, the difluoroethoxy group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene is unique due to the combination of the difluoroethoxy group, iodine atom, and methyl group on a benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-6-4-7(2-3-8(6)12)13-5-9(10)11/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRLQMEJLCISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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